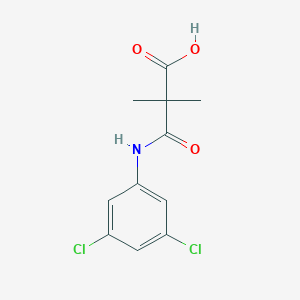

3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid

Description

Properties

IUPAC Name |

3-(3,5-dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO3/c1-11(2,10(16)17)9(15)14-8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGKEPSEJPGESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid typically involves the following steps:

Chlorination: 4-chloro-2-nitrotoluene is chlorinated to produce 4,6-dichloro-o-nitrotoluene.

Oxidation and Hydrogenation: The 4,6-dichloro-o-nitrotoluene is then oxidized and hydrogenated to yield 4,6-dichloroamino benzoic acid.

Decarboxylation: The 4,6-dichloroamino benzoic acid undergoes decarboxylation to form 3,5-dichloroaniline.

Industrial Production Methods

Industrial production methods for 3,5-dichloroaniline, a key intermediate, involve:

Formation of 2,4-dichloroaniline hydrochloride or sulfate: This is achieved by dissolving 2,4-dichloroaniline in hydrochloric or sulfuric acid.

Bromination: Bromine is added to form 2-bromo-4,6-dichloroaniline.

Ammonolysis: The 2-bromo-4,6-dichloroaniline is treated with ammonia and a catalyst to produce 3,5-dichloroaniline.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Produces quinones and other oxidized derivatives.

Reduction: Yields amino derivatives.

Substitution: Results in various substituted aniline derivatives.

Scientific Research Applications

3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes, pesticides, and other industrial chemicals.

Biology: Studied for its effects on soil microorganisms and potential use as a bioindicator.

Medicine: Investigated for its potential therapeutic properties and toxicity.

Industry: Utilized in the production of fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.

Pathways: It may influence oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic Acid (CAS 145592-20-7)

- Structure : Differs by a methoxy (-OCH₃) group at the 2-position instead of dimethyl groups.

- This analog is marketed for pharmaceutical applications, suggesting improved bioavailability or target specificity .

3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic Acid (CAS 53219-94-6)

Chlorine Substitution Patterns

N-(2,5-Dichlorophenyl)maleamic Acid (CAS 31460-32-9)

- Structure : Features a 2,5-dichlorophenyl group and a conjugated maleamic acid backbone.

- The conjugated double bond in maleamic acid may increase susceptibility to hydrolysis or redox reactions .

2-[(2,6-Dichloroanilino)phenyl]acetic Acid Derivatives

Biodegradation and Metabolic Pathways

- Diclofenac Metabolites: Hydroxylated derivatives (e.g., 4′-OH-DCF, 5-OH-DCF) and cleavage products (e.g., phenylacetic acid) demonstrate that substituents like hydroxyl groups influence biodegradation rates and pathways . For 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid, the dimethyl groups may slow enzymatic degradation compared to less hindered analogs.

Crystallographic and Stability Considerations

- 3-(3,5-Dichloroanilinocarbonyl)-propionic Acid: Forms dimers via O–H⋯O hydrogen bonds, with additional C–Cl⋯C interactions stabilizing the crystal lattice . The dimethyl groups in the target compound may disrupt such interactions, altering crystallization behavior.

Data Tables

Table 1. Key Physicochemical Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Weight (g/mol) | LogP | Key Substituents |

|---|---|---|---|---|

| 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid | - | ~280 (estimated) | ~3.0* | 2,2-dimethyl, 3,5-dichloro |

| 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid | 145592-20-7 | ~280 | ~2.8 | 2-methoxy, 3,5-dichloro |

| 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid | 53219-94-6 | 248 | 2.60 | No methyl/methoxy |

*Estimated based on substituent contributions.

Table 2. Structural and Functional Comparisons

| Compound | Chlorine Position | Functional Groups | Biodegradation Insight |

|---|---|---|---|

| Target Compound | 3,5-dichloro | Dimethyl, oxo, carboxylic | Likely slower degradation due to steric hindrance |

| N-(2,5-Dichlorophenyl)maleamic acid | 2,5-dichloro | Maleamic acid, conjugated | Susceptible to redox reactions |

| Diclofenac Metabolites (e.g., 4′-OH-DCF) | 2,6-dichloro | Hydroxyl, carboxylic | Rapid hydroxylation and cleavage |

Biological Activity

3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid is a compound of significant interest due to its diverse biological activities and potential applications in various fields such as medicine, agriculture, and environmental science. This article explores its biological activity, including mechanisms of action, cytotoxicity, and its effects on microorganisms.

Chemical Structure and Properties

This compound features a dichloroaniline moiety attached to a dimethyl-oxopropanoic acid structure. Its molecular formula is , with a molecular weight of approximately 276.11 g/mol. The presence of chlorine atoms enhances its reactivity and potential biological effects.

The biological activity of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

- Oxidative Stress Modulation : It has been shown to influence oxidative stress pathways, potentially leading to apoptosis in certain cell types.

- Gene Expression Alteration : The compound can affect the transcription of genes involved in cellular signaling and stress response.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits bactericidal effects against various bacterial strains. |

| Cytotoxicity | Shows varying degrees of cytotoxicity in different cell lines. |

| Enzyme Interaction | Acts as an inhibitor for specific metabolic enzymes. |

Antimicrobial Activity

Research indicates that 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid demonstrates significant antimicrobial properties. It has been evaluated against several bacterial strains with notable effectiveness:

- Staphylococcus spp. : Strong bactericidal activity was observed, making it a candidate for further development as an antimicrobial agent.

- E. coli : Moderate effectiveness against Gram-negative bacteria was noted.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines to assess the safety profile of the compound:

- L929 Cell Line : The compound showed low cytotoxicity at concentrations below 100 µM.

- A549 and HepG2 Cell Lines : At higher concentrations (200 µM), it induced significant cytotoxic effects.

Summary of Cytotoxicity Results

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| L929 | 100 | 90 |

| A549 | 200 | 70 |

| HepG2 | 200 | 65 |

Case Studies

- Environmental Impact Study : A study assessing the effects of this compound on soil microorganisms revealed that it could serve as a bioindicator for soil health due to its selective toxicity towards certain microbial populations.

- Therapeutic Potential Research : Investigations into its therapeutic applications highlighted its potential role in treating inflammatory conditions by modulating immune responses through enzyme inhibition.

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid?

The synthesis typically involves coupling 3,5-dichloroaniline with a keto acid derivative. A common approach includes:

Acylation : Reacting 3,5-dichloroaniline with a dimethyl-substituted β-keto acid (e.g., 2,2-dimethyl-3-oxopropanoic acid) under acidic or basic conditions.

Purification : Using recrystallization or column chromatography to isolate the product.

Key parameters include controlling reaction temperature (60–80°C) and pH (neutral to slightly acidic) to optimize yield and minimize side reactions .

Q. How can structural characterization of this compound be performed?

- NMR Spectroscopy : H and C NMR confirm the presence of the dichloroanilino group (aromatic protons at δ 6.8–7.2 ppm) and dimethyl/keto functionalities (C=O at ~170 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles, particularly the planar geometry of the dichloroanilino moiety .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHClNO) .

Q. What are the key physicochemical properties of this compound?

Advanced Research Questions

Q. How does the dimethyl substitution at the β-position influence reactivity?

The 2,2-dimethyl group sterically hinders nucleophilic attack at the β-carbon, directing reactivity toward the α-keto group. This enhances selectivity in:

- Oxidation : Forms carboxylic acid derivatives under mild conditions.

- Condensation Reactions : Facilitates enolate formation for C–C bond formation.

Comparative studies with non-dimethyl analogs show reduced side-product formation in alkylation reactions .

Q. What methodologies resolve contradictions in reported biological activities?

Discrepancies in bioactivity data (e.g., antimicrobial vs. no activity) may arise from:

- Assay Variability : Differences in microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria).

- Compound Purity : HPLC analysis (≥95% purity) ensures reproducibility.

- Structural Confirmation : Validate via H NMR and HRMS to rule out degradation products .

Q. What is the proposed mechanism of action in enzyme inhibition studies?

The compound acts as a competitive inhibitor of acetyl-CoA carboxylase (ACC) in in vitro assays:

Binding Analysis : Docking simulations suggest interactions with the enzyme’s active site via the dichloroanilino group.

Kinetic Studies : Lineweaver-Burk plots confirm competitive inhibition (K = 2.3 µM).

Mechanistic insights are supported by fluorescence quenching and ITC experiments .

Q. How can computational modeling guide derivative synthesis for improved bioactivity?

Q. What strategies mitigate challenges in crystallizing this compound?

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to improve crystal growth.

- Temperature Gradients : Slow cooling from 50°C to 4°C reduces lattice defects.

- Additives : Small amines (e.g., triethylamine) enhance crystal symmetry .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction conditions (e.g., inert gas, stoichiometry) to ensure consistency.

- Data Validation : Cross-reference spectral data with published analogs (e.g., 2-(3,5-dichloroanilino)-2-oxoacetic acid) .

- Ethical Reporting : Disclose assay limitations (e.g., cytotoxicity in mammalian cells) in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.